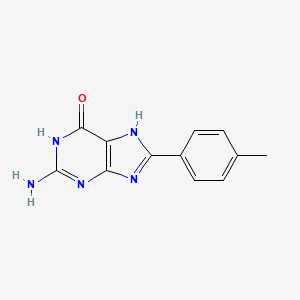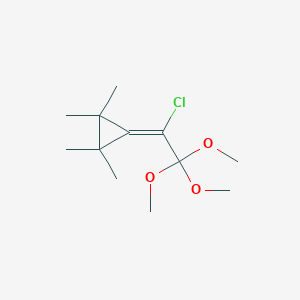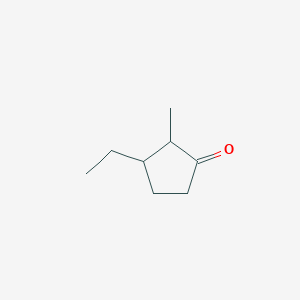
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is a chemical compound with the molecular formula C21H28ClP. It is a type of phosphorane, which are compounds containing a phosphorus atom bonded to four substituents, one of which is a double bond. This compound is known for its unique structure and reactivity, making it of interest in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents, which are organomagnesium compounds. This reaction is carried out under an inert atmosphere to prevent the oxidation of the reagents and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphoranes .
Aplicaciones Científicas De Investigación
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- involves its ability to form ylides, which are compounds with opposite charges on adjacent atoms. These ylides can react with aldehydes and ketones to form alkenes through the Wittig reaction. The phosphorus atom in the compound plays a crucial role in stabilizing the carbanion intermediate, facilitating the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another phosphorane used in the Wittig reaction.
Dimethylphenylphosphine: A phosphine with similar reactivity but different substituents.
Di-tert-butylphosphine: A phosphine with bulky tert-butyl groups.
Uniqueness
Phosphorane, chlorobis(1,1-dimethylethyl)(diphenylmethylene)- is unique due to its specific substituents, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
| 81176-00-3 | |
Fórmula molecular |
C21H28ClP |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
benzhydrylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C21H28ClP/c1-20(2,3)23(22,21(4,5)6)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clave InChI |
JCVDBNKZVFUYJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=C(C1=CC=CC=C1)C2=CC=CC=C2)(C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)

![5-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14423286.png)



![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

